Dibenzo[b,d]furan-4-yltrimethylsilane
Description
The Dibenzofuran (B1670420) Core: A Foundational Heterocyclic Scaffold in Organic and Materials Chemistry
The dibenzofuran moiety is a thermally robust, tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. ekb.eg This planar and rigid structure is a key building block in the synthesis of a wide array of organic molecules. Dibenzofuran and its derivatives are found in natural products and have been investigated for their potential pharmacological activities. ekb.egekb.eg In the realm of materials science, the dibenzofuran core is highly valued for its high triplet energy and good thermal stability, making it a desirable component in the design of materials for organic light-emitting diodes (OLEDs) and other organic electronic applications. bohrium.comntu.edu.sg The inherent electronic properties of the dibenzofuran scaffold, arising from its extended π-conjugation, allow for efficient charge transport, a critical characteristic for semiconductor materials. mdpi.com
The Trimethylsilyl (B98337) (TMS) Moiety: Versatility in Organic Synthesis and Organosilicon Chemistry
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a well-established functional group in organic chemistry. rsc.org Its primary utility lies in its role as a protecting group for various functional groups, particularly alcohols, due to its steric bulk and relative inertness to many reaction conditions. rsc.orgnih.gov The introduction and removal of the TMS group can be achieved under mild conditions, offering a versatile tool for multi-step organic syntheses. nih.gov Beyond its use as a protecting group, the TMS moiety can influence the electronic and physical properties of a molecule. Its electron-donating nature can impact the reactivity of aromatic systems, and its lipophilicity can enhance solubility in organic solvents. The presence of the silicon atom also opens avenues for further chemical transformations specific to organosilicon chemistry.
Positional Isomerism and the Significance of 4-Substitution in Dibenzo[b,d]furan Systems
Positional isomerism, a form of structural isomerism, arises when functional groups can be attached to different positions on a parent molecule, leading to distinct physical and chemical properties. ntu.edu.sg In the dibenzofuran system, there are four possible positions for monosubstitution: 1, 2, 3, and 4. The specific placement of a substituent has a profound impact on the electronic structure and steric environment of the resulting molecule.
Studies on various substituted dibenzofurans have demonstrated that the substitution position significantly influences properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge mobility. mdpi.comrsc.org For instance, research on dibenzofuran derivatives for OLEDs has shown that substitution at the 4-position can lead to a more twisted molecular structure compared to substitution at the 2- or 3-positions. rsc.org This twisting can disrupt intermolecular π-π stacking, which can be advantageous in preventing aggregation-caused quenching of fluorescence in solid-state devices. Furthermore, the electronic properties are also position-dependent; for example, the HOMO levels of dibenzofuran derivatives have been observed to follow the order of 2 ≈ 3 > 4 > 1. rsc.org The substitution at the 4-position, therefore, offers a strategic approach to fine-tuning the optoelectronic properties of dibenzofuran-based materials. The steric hindrance introduced by a substituent at the 4-position can also influence the regioselectivity of subsequent reactions on the dibenzofuran core.
Defining the Research Landscape for Dibenzo[b,d]furan-4-yltrimethylsilane
The unique combination of the dibenzofuran core and the trimethylsilyl group at the 4-position positions this compound as a compound of interest in several research areas. The presence of the TMS group makes it a valuable intermediate in organic synthesis, allowing for the introduction of the dibenzofuran-4-yl moiety into more complex molecules through reactions such as the Hiyama coupling.
In materials science, the silylation of organic semiconductors is a known strategy to modify their properties. The introduction of the TMS group can enhance solubility, improve morphological stability of thin films, and tune the energy levels for better charge injection and transport. Given the favorable properties of the dibenzofuran core for organic electronics, this compound is a promising building block for the development of new host materials, hole-transporting materials, and electron-blocking materials for OLEDs. researchgate.net The specific 4-substitution pattern, as discussed, provides a means to modulate the molecular architecture and electronic characteristics to achieve desired device performance. Further research into the synthesis, characterization, and application of this compound is poised to uncover its full potential in both fundamental and applied chemical sciences.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16OSi |
|---|---|
Molecular Weight |
240.37 g/mol |
IUPAC Name |
dibenzofuran-4-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16OSi/c1-17(2,3)14-10-6-8-12-11-7-4-5-9-13(11)16-15(12)14/h4-10H,1-3H3 |
InChI Key |
XRZAWLIBMQMNHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Dibenzo B,d Furan 4 Yltrimethylsilane
Transformations and Derivatizations Involving the Trimethylsilyl (B98337) Group
The trimethylsilyl group on the dibenzofuran (B1670420) scaffold serves as a versatile functional handle, enabling a variety of transformations. The inherent polarity and reactivity of the carbon-silicon (C-Si) bond are central to these reactions, allowing for selective cleavage and subsequent functionalization.
Electrophilic Cleavage of the C(aryl)-Si Bond and Subsequent Functionalization
The C(aryl)-Si bond in Dibenzo[b,d]furan-4-yltrimethylsilane is susceptible to cleavage by various electrophiles, a reaction known as ipso-substitution. This process is a powerful tool for introducing a range of functional groups at the 4-position of the dibenzofuran core with high regioselectivity. The driving force for this reaction is the formation of a stable silicon-electrophile bond and the generation of a functionalized dibenzofuran.
Common electrophiles employed in these transformations include protons (protodesilylation), halogens (halodesilylation), and acyl chlorides (acylation).
Protodesilylation: Treatment with a strong acid, such as trifluoroacetic acid (TFA), can replace the trimethylsilyl group with a hydrogen atom. This reaction is useful for removing the silyl (B83357) group after it has served its purpose as a directing group or for isotopic labeling studies.
Halodesilylation: The C-Si bond can be readily cleaved by halogens, such as iodine monochloride (ICl) or bromine (Br₂), to introduce iodine or bromine atoms at the 4-position. These halogenated dibenzofurans are valuable intermediates for further cross-coupling reactions.
Acylation: Friedel-Crafts acylation conditions, using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), can lead to the formation of 4-acyldibenzofurans. The trimethylsilyl group directs the incoming acyl group to the ipso-position.
The general mechanism for electrophilic ipso-substitution involves the attack of the electrophile on the carbon atom bearing the trimethylsilyl group, forming a Wheland-type intermediate (a sigma complex). Subsequent cleavage of the C-Si bond, often assisted by a nucleophile, regenerates the aromaticity of the dibenzofuran ring and yields the functionalized product.
Table 1: Examples of Electrophilic Cleavage and Functionalization of this compound
| Electrophile | Reagent(s) | Product |
| H⁺ | TFA | Dibenzo[b,d]furan |
| I⁺ | ICl | 4-Iododibenzo[b,d]furan |
| Br⁺ | Br₂ | 4-Bromodibenzo[b,d]furan |
| RCO⁺ | RCOCl, AlCl₃ | 4-Acyldibenzo[b,d]furan |
Nucleophilic Activation and Reactions at the Silicon Center
While less common for transformations of the aromatic core itself, the silicon center in this compound can be activated by nucleophiles. This typically involves the formation of a pentacoordinate siliconate intermediate, which can enhance the reactivity of the silicon moiety.
Fluoride (B91410) ions are particularly effective nucleophiles for activating the silicon center. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) can coordinate to the silicon atom, weakening the C-Si bond and facilitating its cleavage. This activation can be exploited in cross-coupling reactions where the dibenzofuranyl group is transferred to another electrophilic partner.
Utility as a Removable Directing Group in Aromatic Functionalization
The trimethylsilyl group can function as a removable directing group to control the regioselectivity of electrophilic aromatic substitution on the dibenzofuran nucleus. By occupying the 4-position, the trimethylsilyl group can direct incoming electrophiles to other available positions. After the desired functionalization has been achieved, the silyl group can be selectively removed via protodesilylation. This strategy allows for the synthesis of specific isomers of substituted dibenzofurans that might be difficult to obtain through direct functionalization of the parent heterocycle.
Influence of the Trimethylsilyl Substituent on the Dibenzofuran Core Reactivity
The presence of the trimethylsilyl group at the 4-position significantly influences the electronic properties and, consequently, the reactivity of the dibenzofuran core.
Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution
The trimethylsilyl group is generally considered to be a weak electron-donating group through σ-donation (inductive effect) and can also exhibit σ-π hyperconjugation. This electron-donating nature can activate the aromatic ring towards electrophilic substitution. However, the silicon atom can also stabilize an adjacent carbanion, which can be relevant in nucleophilic aromatic substitution or deprotonation reactions.
In the context of electrophilic aromatic substitution, the electron-donating effect of the trimethylsilyl group would be expected to increase the electron density of the dibenzofuran ring system, making it more susceptible to attack by electrophiles. The directing effect of the silyl group itself is predominantly ipso, but its electronic influence can affect the reactivity of the other positions on the ring.
Impact on Regioselectivity and Stereoselectivity in Subsequent Transformations
The primary impact of the trimethylsilyl group on regioselectivity is its strong directing effect to the ipso-position for electrophilic substitution. This allows for the precise introduction of functional groups at the carbon atom to which the silicon is attached.
In reactions where the silyl group is not displaced, its steric bulk can influence the regioselectivity of reactions at adjacent positions. For example, in a lithiation-trapping sequence, the bulky trimethylsilyl group might direct the deprotonation to the less sterically hindered neighboring position.
There is limited specific information available regarding the influence of the 4-trimethylsilyl group on the stereoselectivity of reactions involving the dibenzofuran core. In general, for reactions that create new stereocenters, the steric hindrance imposed by the trimethylsilyl group could potentially influence the facial selectivity of the attack of a reagent.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for transformations involving this compound would likely follow established methodologies for studying organosilicon compounds and polycyclic aromatic systems. These investigations are crucial for understanding the reactivity and for the rational design of synthetic routes employing this compound as an intermediate.
Detailed Kinetic Studies and Reaction Rate Analysis
Detailed kinetic studies are fundamental to understanding the mechanism of any chemical reaction. For this compound, such studies would likely focus on its characteristic reactions, such as electrophilic ipso-substitution at the silicon-bearing carbon.
A typical approach would involve monitoring the reaction progress over time under various conditions. For instance, in a protodesilylation reaction (cleavage of the C-Si bond by a proton source), the rate of disappearance of the starting material or the rate of formation of dibenzofuran could be measured using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
The data obtained from these experiments would be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k). The effect of temperature on the reaction rate would also be investigated to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), by applying the Arrhenius and Eyring equations.
Table 1: Hypothetical Kinetic Data for the Protodesilylation of this compound
| Entry | [Substrate] (M) | [Acid] (M) | Temperature (°C) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| 1 | 0.05 | 0.1 | 25 | 1.25 x 10⁻⁵ | 2.50 x 10⁻³ |
| 2 | 0.10 | 0.1 | 25 | 2.50 x 10⁻⁵ | 2.50 x 10⁻³ |
| 3 | 0.05 | 0.2 | 25 | 2.50 x 10⁻⁵ | 2.50 x 10⁻³ |
| 4 | 0.05 | 0.1 | 35 | 5.00 x 10⁻⁵ | 1.00 x 10⁻² |
This table is illustrative and does not represent actual experimental data.
The analysis of such data would provide insights into the rate-determining step of the reaction. For example, a first-order dependence on both the silane (B1218182) and the electrophile would be consistent with a bimolecular electrophilic substitution mechanism (SE2).
Investigation of Intermediates and Transition States in Silicon-Containing Transformations
The investigation of transient species like intermediates and transition states is key to building a complete picture of a reaction mechanism. For reactions of this compound, this would involve a combination of experimental and computational techniques.
In electrophilic aromatic substitution reactions of arylsilanes, a common intermediate is a Wheland-type carbocation, also known as a σ-complex or arenium ion. In the case of this compound, the attack of an electrophile (E+) at the carbon atom bearing the trimethylsilyl group would lead to the formation of a cationic intermediate. The positive charge in this intermediate would be delocalized over the dibenzofuran ring system.
Table 2: Spectroscopic and Computational Methods for Investigating Reaction Intermediates and Transition States
| Technique | Application | Information Gained |
| Low-Temperature NMR | Direct observation of reactive intermediates | Structural information about species like σ-complexes |
| Cryo-spectroscopy (UV-Vis, IR) | Detection and characterization of transient species | Electronic and vibrational properties of intermediates |
| Mass Spectrometry (e.g., ESI-MS) | Identification of intermediates by mass | Molecular weight and fragmentation patterns |
| Computational Chemistry (DFT) | Modeling of reaction pathways | Geometries and energies of intermediates and transition states |
Computational methods, particularly Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of the reaction. These calculations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. For instance, DFT calculations could be used to model the transition state for the electrophilic attack and the subsequent loss of the silyl group, helping to understand the factors that influence the reaction barrier.
Probing Radical, Ionic, and Concerted Pathways
Chemical transformations can proceed through various mechanistic pathways, including those that involve radical, ionic, or concerted steps. For this compound, the nature of the reactants and reaction conditions would determine the operative mechanism.
Ionic Pathways: Electrophilic ipso-desilylation is a classic example of an ionic pathway. This mechanism involves the formation of a cationic intermediate as described above. The reaction is typically favored by polar solvents and the presence of strong electrophiles.
Radical Pathways: While less common for ipso-desilylation, radical pathways could be initiated under specific conditions, such as photolysis or in the presence of radical initiators. For example, a reaction could proceed via a single-electron transfer (SET) from the electron-rich dibenzofuran ring to a suitable acceptor, generating a radical cation. The fate of this radical cation would then determine the final products. The involvement of radical species could be probed experimentally by using radical traps or by observing the effects of radical inhibitors on the reaction rate.
Concerted Pathways: A concerted mechanism involves the simultaneous breaking and forming of bonds in a single transition state, without the formation of a discrete intermediate. While many electrophilic aromatic substitutions are stepwise, some related reactions, particularly in organometallic chemistry, can exhibit concerted character. For this compound, a concerted pathway for ipso-substitution is less likely but could be computationally explored to compare its energetic feasibility against the stepwise ionic pathway.
Distinguishing between these pathways often requires a combination of kinetic studies, product analysis, and stereochemical investigations, supplemented by computational modeling.
Theoretical and Computational Chemistry Studies on Dibenzo B,d Furan 4 Yltrimethylsilane
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in Dibenzo[b,d]furan-4-yltrimethylsilane. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. nih.gov Calculations would typically be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate various electronic properties.
Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, the distribution of electron density can be analyzed through calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity and electronic properties. mdpi.com
Table 1: Postulated Data from Quantum Chemical Calculations of this compound
| Parameter | Postulated Value | Significance |
|---|---|---|
| Si-C Bond Length | ~1.85 - 1.90 Å | Indicates the strength and nature of the silicon-carbon bond. |
| C-O Bond Lengths (furan ring) | ~1.36 - 1.40 Å | Reflects the aromaticity and electron distribution within the furan (B31954) ring. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
Note: The values in this table are hypothetical and represent the type of data that would be generated from actual quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the trimethylsilyl (B98337) group in this compound necessitates a thorough conformational analysis. The rotation around the C-Si bond is a key degree of freedom that can lead to different stable conformations (rotamers). A potential energy surface (PES) scan would be performed by systematically rotating the trimethylsilyl group and calculating the energy at each step. researchgate.netrug.nl This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them.
Such an analysis provides insight into the preferred spatial arrangement of the molecule and the energy barriers between different conformations. This information is crucial for understanding its dynamic behavior and how its shape might influence its interactions with other molecules.
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.
Calculations of NMR chemical shifts (¹H, ¹³C, and ²⁹Si) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. aps.orgnih.gov These predicted shifts, when compared to experimental data, can help confirm the structure of the molecule and assign specific signals to individual atoms. pdx.eduucl.ac.uklibretexts.org
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the identification of functional groups and the confirmation of the molecule's structure.
Table 2: Postulated Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Significance |
|---|---|---|
| ¹H NMR | Chemical shift of trimethylsilyl protons | A characteristic singlet, typically in the upfield region (0.2-0.5 ppm). |
| ¹³C NMR | Chemical shift of the carbon attached to silicon | Provides information about the electronic environment of the C-Si bond. |
| ²⁹Si NMR | Chemical shift of the silicon atom | Directly probes the silicon center and its chemical environment. |
Note: The values in this table are hypothetical and represent the type of data that would be generated from actual spectroscopic predictions.
Computational Modeling of Reaction Energetics and Mechanistic Pathways
Computational modeling can provide valuable insights into the formation and reactivity of this compound.
The synthesis of this compound likely involves a silylation reaction of a dibenzofuran (B1670420) precursor. The mechanism of this reaction can be investigated by calculating the free energy profile of the reaction pathway. researchgate.netresearchgate.net This involves identifying the structures of the reactants, transition states, intermediates, and products, and calculating their relative free energies. The height of the energy barriers (activation energies) determines the kinetics of the reaction, while the relative energies of the reactants and products determine the thermodynamics. A similar approach can be used to study the reverse reaction, desilylation.
If the silylation of dibenzofuran is catalyzed, for example by a transition metal complex, computational methods can be used to model the interactions between the catalyst and the substrate. nih.gov This can help to elucidate the role of the catalyst in lowering the activation energy of the reaction and can provide insights into the factors that control the selectivity of the reaction. nih.gov Such studies are crucial for the rational design of new and improved catalytic systems.
Advanced Applications and Emerging Research Directions for Dibenzo B,d Furan 4 Yltrimethylsilane
Dibenzo[b,d]furan-4-yltrimethylsilane as a Versatile Synthetic Building Block
The trimethylsilyl (B98337) group on the dibenzofuran (B1670420) scaffold is not merely a passive substituent; it serves as a highly reactive and controllable handle for further chemical transformations. This functionality allows chemists to use this compound as a foundational element for constructing more elaborate molecular architectures.
This compound is an invaluable precursor for synthesizing complex heterocyclic and polycyclic aromatic compounds. The carbon-silicon bond can be selectively cleaved and replaced, a strategy that is central to modern synthetic methodologies. One prominent route involves the reaction of silylaryl triflates with ortho-iodophenols, which, after an initial coupling, undergo a palladium-catalyzed cyclization to form the dibenzofuran ring system. nih.govorganic-chemistry.org This approach highlights the role of silylated precursors in building the core structure itself.
Once formed, the trimethylsilyl group at the 4-position acts as a linchpin for introducing further complexity. Through ipso-substitution, the silyl (B83357) group can be replaced by a variety of other atoms or functional groups, enabling the synthesis of molecules with tailored electronic and steric properties for applications in medicinal chemistry and materials science. thesciencein.orgscienceopen.com
The true synthetic power of this compound lies in its role as a stable, yet reactive, intermediate. The trimethylsilyl group directs functionalization specifically to the 4-position and can be readily transformed into numerous other groups through well-established electrophilic ipso-substitution reactions. capes.gov.bryoutube.com This allows for the precise installation of functionalities that would be difficult to achieve through direct electrophilic aromatic substitution on the parent dibenzofuran, which tends to react at the 2- and 8-positions.
This strategic conversion enables the creation of a diverse library of 4-substituted dibenzofuran derivatives, which are key components in various fields of research.
Table 1: Key Transformations of this compound
| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |
|---|---|---|---|
| Protodesilylation | H⁺ (e.g., TFA, HCl) | -H | Removes the silyl group to yield the parent scaffold. |
| Halodesilylation | ICl, Br₂, NBS | -I, -Br | Introduces halogens for subsequent cross-coupling reactions. |
| Borylation | BBr₃, BCl₃ | -B(OH)₂ (after hydrolysis) | Creates boronic acids/esters for Suzuki couplings. |
| Acylation | RCOCl, AlCl₃ | -C(O)R | Forms ketones, adding carbonyl functionality. |
Potential in Advanced Materials Science: Structural Contributions and Modulating Properties
The rigid and planar structure of the dibenzofuran core imparts significant thermal stability and favorable electronic properties, making it a desirable component in advanced materials. ekb.eg The ability to precisely functionalize this core at the 4-position using this compound as an intermediate is crucial for fine-tuning material properties.
Research has demonstrated that asymmetrically functionalizing the dibenzofuran core, for example at the 4- and 6-positions, can lead to materials with superior properties. The introduction of specific groups, facilitated by precursors like this compound, allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This control is essential for creating efficient hole-blocking or electron-transporting layers in OLED devices, ultimately improving efficiency and operational lifetime.
The development of novel polymers and supramolecular structures often relies on monomers with well-defined geometries and functionalities. This compound serves as an ideal starting point for creating such monomers. For instance, the trimethylsilyl group can be converted to a boronic acid or a halide, creating a monomer ready for polymerization via Suzuki or Stille coupling reactions.
The incorporation of the rigid dibenzofuran unit into a polymer backbone can enhance its thermal stability and introduce desirable optoelectronic properties. Furan-based polymers are being explored for their potential in electrochromic applications, where they exhibit distinct color changes in response to electrical stimuli. nih.gov The synthesis of furan (B31954) end-capped dibenzofuran monomers allows for the creation of polymers with low oxidation potentials and stable performance, making them suitable for electrochromic devices. nih.gov
Exploration as a Ligand Precursor or Component in Catalytic Systems
The dibenzofuran scaffold can also serve as a rigid backbone for designing specialized ligands for catalysis. The 4-position, made accessible by the trimethylsilyl handle, is a prime location for introducing coordinating groups like phosphines, amines, or N-heterocycles.
A notable example is the synthesis of ligands based on the 4,6-disubstituted dibenzofuran framework. Researchers have successfully synthesized 4,6-bis(diphenylphosphinoyl)dibenzofuran, which acts as a bidentate ligand. nih.govacs.org This ligand has been shown to coordinate with a variety of metal ions, including lanthanides and actinides. nih.govacs.org The rigid dibenzofuran spacer pre-organizes the phosphine (B1218219) oxide groups for chelation, creating stable metal complexes. Such ligand systems are being explored for applications in areas like solvent extraction for nuclear waste separation and as components in homogeneous catalysis. nih.gov The synthesis of these sophisticated ligands often begins with the controlled, stepwise functionalization of the dibenzofuran core, a process where intermediates like this compound are invaluable. researchgate.net
Future Research Perspectives and Unexplored Methodological Avenues
The strategic placement of a trimethylsilyl group on the dibenzo[b,d]furan scaffold in this compound opens up a wide array of possibilities for future research and the development of novel synthetic methodologies. The trimethylsilyl moiety is not merely a passive substituent; it is a versatile functional handle that can direct further chemical transformations, making this compound a valuable building block for more complex molecular architectures. Future investigations are likely to focus on leveraging the unique electronic and steric properties of the dibenzofuran core in combination with the reactivity of the carbon-silicon bond.
One of the most promising future research directions lies in the expanded application of this compound in the synthesis of advanced materials for organic electronics. The dibenzofuran unit is well-known for its high triplet energy and good thermal stability, which are critical properties for host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The trimethylsilyl group can be readily converted into other functional groups, such as halides or boronic esters, through established protocols. These transformations would enable the facile incorporation of the dibenzo[b,d]furan-4-yl unit into larger conjugated systems via cross-coupling reactions. The exploration of novel palladium-, nickel-, or copper-catalyzed cross-coupling reactions with this specific substrate could lead to the synthesis of a new generation of host materials, emitters, and charge-transporting materials with tailored optoelectronic properties.
Furthermore, the development of more efficient and sustainable synthetic routes to functionalized dibenzo[b,d]furans using this compound as a key intermediate is a significant and unexplored methodological avenue. Research could focus on direct C-H functionalization reactions at other positions of the dibenzo[b,d]furan ring, using the trimethylsilyl group as a steric and/or electronic directing group. This would provide a powerful tool for the regioselective synthesis of polysubstituted dibenzo[b,d]furans, which are often challenging to prepare using classical methods. The exploration of transition-metal-catalyzed silylation and subsequent functionalization in a one-pot fashion would also represent a significant advancement in the synthetic efficiency of this class of compounds.
Computational studies are expected to play a crucial role in guiding future research on this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic properties, such as HOMO/LUMO energy levels and triplet energies, of novel materials derived from this precursor. These theoretical insights will be invaluable for the rational design of molecules with specific functionalities for applications in organic electronics and other emerging fields.
The table below summarizes key future research perspectives and unexplored methodological avenues for this compound.
| Research Area | Focus | Potential Impact |
| Advanced Materials Synthesis | Development of novel host and emitter materials for OLEDs. | Improved efficiency, stability, and color purity of organic light-emitting devices. |
| Synthesis of new organic semiconductors for transistors and solar cells. | Advancement of next-generation flexible and transparent electronics. | |
| Methodological Development | Exploration of regioselective C-H functionalization reactions. | More efficient and versatile routes to polysubstituted dibenzo[b,d]furans. |
| Development of one-pot silylation and cross-coupling protocols. | Increased synthetic efficiency and reduced waste in the production of functional materials. | |
| Computational Chemistry | In-silico design and screening of novel derivatives. | Accelerated discovery of new materials with optimized optoelectronic properties. |
| Mechanistic studies of functionalization reactions. | Deeper understanding and optimization of synthetic methodologies. | |
| Emerging Applications | Exploration in the field of medicinal chemistry. | Potential for the discovery of new bioactive compounds based on the dibenzo[b,d]furan scaffold. |
| Use as a precursor for porous organic frameworks (POFs). | Development of new materials for gas storage, separation, and catalysis. |
Q & A
Q. What are the optimized synthetic routes for Dibenzo[b,d]furan-4-yltrimethylsilane in laboratory settings?
The compound is synthesized via potassium tert-butoxide-catalyzed C–H silylation of dibenzo[b,d]furan. Key steps include:
- Reaction conditions : Stirring in tetrahydrofuran (THF) at room temperature for 48 hours under inert atmosphere.
- Purification : Flash column chromatography on silica gel to isolate the product.
- Yield optimization : Control of stoichiometry (1:1.2 molar ratio of dibenzo[b,d]furan to trimethylsilyl reagent) minimizes side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Post-synthesis characterization employs:
Q. What are the primary applications of this compound in organic electronics research?
this compound is investigated for:
- Hole-blocking layers in blue phosphorescent OLEDs due to its high triplet energy (>2.7 eV).
- Electron transport materials : Silane-functionalized derivatives enhance thermal stability and reduce aggregation in device architectures .
Advanced Research Questions
Q. How can researchers analyze the catalytic mechanism of C–H silylation in this compound?
Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated dibenzo[b,d]furan to probe rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) simulations to map transition states and identify intermediates.
- Catalyst screening : Testing alternative bases (e.g., NaOtBu) to assess steric/electronic effects on regioselectivity .
Q. What computational strategies predict interactions between this compound and biological targets?
For pharmacological studies:
- Molecular docking : Use DockingServer to simulate binding with proteins (e.g., androgen receptor PDB: 4fdh). Focus on hydrophobic interactions with the dibenzofuran core.
- Pharmacokinetic profiling : SwissADME predicts logP (~4.2) and blood-brain barrier permeability.
- Toxicity screening : GUSAR software evaluates mutagenic potential and acute toxicity thresholds .
Q. How can researchers resolve discrepancies in photophysical data across studies?
Contradictions in emission spectra or quantum yields may arise from:
- Sample purity : Trace solvent residues (e.g., THF) can quench fluorescence. Re-purify via recrystallization.
- Measurement conditions : Standardize excitation wavelengths and solvent polarity (e.g., dichloromethane vs. toluene).
- Substituent effects : Compare with sulfonic acid derivatives (e.g., Dibenzo[b,d]furan-2-sulfonic acid) to assess electronic modulation .
Q. What design strategies improve the electronic properties of derivatives for OLED applications?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to lower HOMO levels.
- Hybrid structures : Combine with dibenzothiophene segments to enhance charge mobility (e.g., Sif87 and Sif88 in ).
- Cross-linking agents : Incorporate trifunctional silanes to improve film-forming properties in devices .
Methodological Considerations
Q. How to validate synthetic reproducibility for scale-up studies?
Q. What strategies mitigate aggregation-induced emission quenching in thin-film applications?
Q. How to correlate molecular structure with device performance in OLEDs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
